molecular formula C22H31N3O B5435796 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine

Cat. No. B5435796
M. Wt: 353.5 g/mol
InChI Key: VLBRMZWGJZIXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. A-366 is a selective inhibitor of the histone H3K9 methyltransferase G9a, which plays a crucial role in regulating gene expression.

Mechanism of Action

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine selectively inhibits G9a, which is responsible for the methylation of histone H3K9. Histone methylation plays a crucial role in regulating gene expression, and aberrant methylation patterns have been observed in various diseases, including cancer. By inhibiting G9a, this compound can modulate gene expression and potentially lead to the suppression of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal cell death and inflammation through the inhibition of G9a.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In models of Parkinson's and Alzheimer's disease, this compound has been shown to reduce neuronal cell death and inflammation. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of G9a. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for research on 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, including its potential as a therapeutic agent in cancer, neurological disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. Furthermore, the development of more potent and selective G9a inhibitors could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine involves a multi-step process, starting with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-pyridylpiperazine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.

Scientific Research Applications

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and cardiovascular diseases. One of the key applications of this compound is its ability to inhibit G9a, which is overexpressed in many cancer types. By inhibiting G9a, this compound can regulate gene expression and potentially lead to the suppression of cancer cell growth. This compound has also been shown to have neuroprotective effects by reducing neuronal cell death and inflammation in models of Parkinson's and Alzheimer's disease. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.

properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-20-11-17-12-21(2,14-20)16-22(13-17,15-20)19(26)25-9-7-24(8-10-25)18-5-3-4-6-23-18/h3-6,17H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBRMZWGJZIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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